molecular formula C21H18N2O2 B2831832 4-(4-methylphenyl)-5-oxo-2-(1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile CAS No. 339100-43-5

4-(4-methylphenyl)-5-oxo-2-(1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No. B2831832
CAS RN: 339100-43-5
M. Wt: 330.387
InChI Key: PTDLGMWJNZPMOD-UHFFFAOYSA-N
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Description

4-(4-methylphenyl)-5-oxo-2-(1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a useful research compound. Its molecular formula is C21H18N2O2 and its molecular weight is 330.387. The purity is usually 95%.
BenchChem offers high-quality 4-(4-methylphenyl)-5-oxo-2-(1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-methylphenyl)-5-oxo-2-(1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Characterization and Synthesis

Several studies have reported on the synthesis and structural elucidation of related chromene carbonitrile derivatives, highlighting the importance of these compounds in the development of novel therapeutic agents. The crystal structures of similar carbonitrile compounds have been determined by X-ray diffraction techniques, providing insights into their molecular configurations and the stabilization mechanisms through hydrogen bonding patterns (Sharma et al., 2015).

Biological Activities

The biological activities of chromene derivatives have been extensively studied. For instance, some compounds in this category have demonstrated significant antifibrotic activity, indicating their potential as therapeutic agents for fibrotic diseases (Ismail & Noaman, 2005). Furthermore, chromeno pyrimidinone derivatives synthesized from chromene carbonitriles have shown promising antimicrobial activity, suggesting their application in combating bacterial and fungal infections (Banothu & Bavanthula, 2012).

Antioxidant Activity

Some newly synthesized heterocycles incorporating the chromene moiety have been evaluated for their antioxidant activity. These studies reveal the potential of chromene derivatives as antioxidants, comparable to standard compounds like ascorbic acid (El‐Mekabaty, 2015).

Synthetic Methodologies

Innovative synthetic methodologies have been developed for the preparation of chromene derivatives, including the use of Bronsted acidic ionic liquids and electrocatalytic multicomponent assembling. These approaches offer efficient routes to synthesize chromene derivatives under mild conditions (Vafajoo et al., 2014).

Applications in Drug Design

The synthesized chromene derivatives have been explored for their potential applications in drug design, particularly as anticancer and antifibrotic agents. The studies emphasize the significance of these compounds in the development of new drugs with improved efficacy and safety profiles (Abdelwahab & Fekry, 2022).

properties

IUPAC Name

4-(4-methylphenyl)-5-oxo-2-pyrrol-1-yl-4,6,7,8-tetrahydrochromene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2/c1-14-7-9-15(10-8-14)19-16(13-22)21(23-11-2-3-12-23)25-18-6-4-5-17(24)20(18)19/h2-3,7-12,19H,4-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTDLGMWJNZPMOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(OC3=C2C(=O)CCC3)N4C=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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